Ácido 5-amino-4-metoxi-2-nitrobencenosulfónico

Descripción general

Descripción

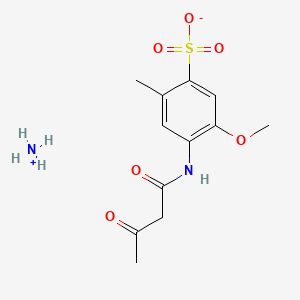

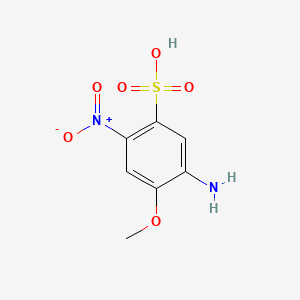

5-Amino-4-methoxy-2-nitrobenzenesulphonic acid is a compound of interest in various chemical research fields due to its unique combination of functional groups. These include an amino group, a methoxy group, a nitro group, and a sulphonyl group, each contributing distinct chemical properties. This compound serves as a precursor or an intermediate in the synthesis of more complex molecules, including dyes, pharmaceuticals, and polymers.

Synthesis Analysis

The synthesis of compounds related to 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid involves several key reactions, including nitration, sulphonation, and functional group transformations. For example, nitration reactions are essential for introducing nitro groups into aromatic compounds, which can be further manipulated through various chemical reactions (Wilk et al., 2014).

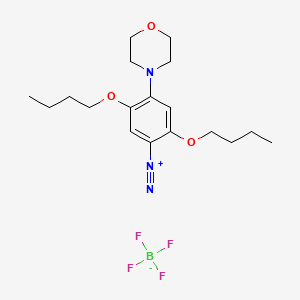

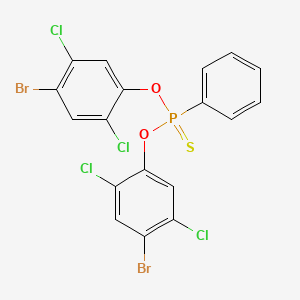

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques, including X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule and the interactions between them, such as hydrogen bonding and π-π interactions (Gerova et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds like 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid can include redox reactions, where the molecule undergoes reduction or oxidation. These reactions are pivotal in modifying the chemical structure to achieve desired properties or reactivities (Boduszek & Halama, 1998).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For instance, the presence of a sulphonyl group can enhance water solubility, making these compounds more suitable for certain applications (Wilk et al., 2014).

Chemical Properties Analysis

The presence of functional groups like amino, methoxy, nitro, and sulphonyl imparts a range of chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and the ability to participate in hydrogen bonding. These properties are fundamental in determining the compound's behavior in chemical reactions and its potential applications (Gerova et al., 2016; Wilk et al., 2014).

Aplicaciones Científicas De Investigación

Estudio del Complejo Biomolécula-Ligando

Este compuesto se utiliza en el estudio de complejos biomolécula-ligando. Es particularmente útil para comprender la interacción entre biomoléculas y posibles candidatos a fármacos. La estructura única del compuesto le permite unirse a varias biomoléculas, lo que ayuda en la visualización y el análisis de estos complejos .

Cálculos de Energía Libre

En el ámbito de la química computacional, los cálculos de energía libre son esenciales para predecir las rutas de reacción y comprender la estabilidad molecular. El ácido 5-amino-4-metoxi-2-nitrobencenosulfónico se utiliza en simulaciones para calcular los cambios de energía libre en las reacciones químicas, lo que es crucial para el diseño de fármacos y otras aplicaciones .

Diseño de Fármacos Basado en la Estructura

El compuesto juega un papel importante en el diseño de fármacos basado en la estructura. Sus características moleculares son valiosas para crear modelos moleculares que ayudan en el diseño de nuevos agentes terapéuticos. Los investigadores lo utilizan para predecir cómo las moléculas de fármacos interactuarán con sus objetivos .

Refinamiento de la Cristalografía de Rayos X

En cristalografía de rayos X, este compuesto puede utilizarse como derivado para facilitar la determinación de fase de las estructuras biomoleculares. Ayuda a refinar los mapas de densidad electrónica, lo que lleva a modelos estructurales más precisos de moléculas complejas .

Investigación de Materiales Ópticos No Lineales (NLO)

Se ha descubierto que la estructura del compuesto es beneficiosa para el desarrollo de materiales ópticos no lineales. Estos materiales son clave para crear componentes para láseres e interruptores ópticos. Su marco molecular contribuye a la comprensión de las interacciones luz-materia a nivel molecular .

Aplicaciones Ambientales

Investigación ambiental: también se beneficia de este compuesto. Puede utilizarse para estudiar la degradación de moléculas orgánicas en los procesos de tratamiento de aguas. Su reactividad con varios contaminantes ambientales ayuda a desarrollar mejores métodos de purificación.

Propiedades

IUPAC Name |

5-amino-4-methoxy-2-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O6S/c1-15-6-3-5(9(10)11)7(2-4(6)8)16(12,13)14/h2-3H,8H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSSZTDQUIRFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213184 | |

| Record name | 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6375-05-9 | |

| Record name | 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6375-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-4-methoxy-2-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-](/img/structure/B1265964.png)